(S)-2-(Boc-amino)-2-phenylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGUASPHMADVMU-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Role As a Chiral Building Block in Advanced Organic Synthesis
Applications in Peptide Synthesis
The compound is a versatile derivative for the synthesis of peptides and pharmaceuticals. chemimpex.com The Boc protecting group enhances its stability and facilitates its use as a key intermediate in the production of bioactive compounds. chemimpex.com
The strategic replacement of natural αL-amino acids with non-coded amino acids (NCAAs) like (S)-2-(Boc-amino)-2-phenylpropanoic acid is a key strategy for fine-tuning the pharmacological properties of peptides. nih.gov The introduction of such Cα-substituted aromatic NCAAs into a peptide sequence provides a powerful tool for investigating and controlling peptide conformation. nih.gov The steric hindrance imposed by the additional methyl and phenyl groups at the alpha-carbon restricts the dihedral angles (phi and psi) of the peptide backbone, forcing it to adopt specific, often predictable, secondary structures such as β-turns or helical folds. nih.govresearchgate.net This conformational ordering can enhance the biological activity and stability of synthetic peptides. nih.gov Researchers utilize these constrained amino acids to design peptide mimetics that can effectively target protein-protein interactions or act as agonists or antagonists for receptors. nih.gov
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and this compound is well-suited for the Boc/Bzl protection strategy. peptide.com In this method, the C-terminal amino acid is anchored to an insoluble polymer resin, allowing for the sequential addition of N-terminally protected amino acids. peptide.comchempep.com The Boc group serves as a temporary protecting group for the α-amino group. peptide.com
The synthesis cycle involves a series of repeated steps, as detailed in the table below.
| Step | Common Reagents & Solvents | Purpose |
| Boc Deprotection | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | To remove the temporary Boc protecting group from the N-terminal amino acid of the resin-bound peptide, exposing a free amine. peptide.comchempep.com |
| Washing | Dichloromethane (DCM), Isopropanol (IPA) | To remove excess deprotection reagent and byproducts. chempep.com |
| Neutralization | 10% Diisopropylethylamine (DIEA) in Dichloromethane (DCM) | To neutralize the trifluoroacetate salt of the amine, converting it to the free amine necessary for coupling. peptide.comchempep.com |
| Washing | Dichloromethane (DCM) | To remove excess base and its salts before the coupling step. |
| Coupling | Boc-amino acid, Coupling Reagent (e.g., DCC, DIC/HOBt), Dichloromethane (DCM) or Dimethylformamide (DMF) | To activate the carboxylic acid of the incoming Boc-protected amino acid and form a new peptide bond with the free amine on the resin. peptide.com |
| Washing | Dichloromethane (DCM), Dimethylformamide (DMF) | To remove excess reagents, unreacted amino acid, and soluble byproducts, ensuring a pure substrate for the next cycle. peptide.com |
This cyclical process is repeated until the desired peptide sequence is assembled. scispace.com The use of excess reagents helps to drive each reaction to completion. lsu.edu Finally, a strong acid, such as hydrogen fluoride (HF), is used to cleave the completed peptide from the resin and remove any side-chain protecting groups. peptide.comchempep.com
While SPPS is dominant for laboratory-scale synthesis, solution-phase peptide synthesis (LPPS) remains valuable, particularly for the large-scale industrial production of peptides. chempep.combachem.com In this classical approach, this compound is used in a similar fashion, with its Boc group protecting the N-terminus during the coupling reaction in a homogenous solution. bachem.com
The core of the process involves the activation of the carboxyl group of the Boc-protected amino acid, followed by its reaction with the free amino group of another amino acid or peptide fragment in solution. bachem.com After each coupling step, the product must be isolated and purified from the reaction mixture before the Boc group is removed with acid to prepare for the next coupling. bachem.com While this method can be more labor-intensive due to the required purification at each stage, it avoids the limitations associated with solid supports and can be more easily scaled up. chempep.com
This compound is itself a non-proteinogenic, or "unnatural," amino acid. medchemexpress.comnih.govmedchemexpress.com Its incorporation into peptide chains is a deliberate strategy to create peptides with novel properties. chempep.com Peptides containing such residues often exhibit enhanced resistance to enzymatic degradation by proteases, as the unnatural stereochemistry and steric bulk at the α-carbon hinder recognition by these enzymes. This leads to a longer half-life and improved bioavailability in biological systems. Furthermore, the conformational constraints imposed by this amino acid can lock the peptide into a bioactive conformation, increasing its potency and receptor selectivity. nih.gov
Construction of Complex Organic Molecules
Beyond peptides, this compound is a building block for other complex organic molecules where a protected, chiral α-amino acid moiety is required. Its primary role in these syntheses is to participate in amide bond formation.
The formation of an amide (peptide) bond is the most frequent reaction in medicinal chemistry and the fundamental step in peptide synthesis. hepatochem.comrsc.org This reaction involves the condensation of a carboxylic acid and an amine. hepatochem.com The carboxylic acid group of this compound must first be "activated" to facilitate the reaction with an amine. bachem.com This activation is achieved using a variety of coupling reagents that convert the carboxyl group's hydroxyl into a better leaving group, forming a highly reactive intermediate. hepatochem.combachem.com This intermediate is then readily attacked by the nucleophilic amine to form the stable amide bond. bachem.com
A wide array of coupling reagents has been developed to ensure high efficiency, speed, and minimal side reactions, particularly the prevention of racemization at the chiral center. bachem.compeptide.com These reagents can be broadly categorized as carbodiimides, phosphonium salts, and aminium/uronium salts. bachem.com
| Reagent Class | Abbreviation | Full Name | Key Features |
| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | A popular and cost-effective reagent; the dicyclohexylurea byproduct is insoluble in many solvents. peptide.com |
| DIC | N,N'-Diisopropylcarbodiimide | Used in SPPS because its urea byproduct is more soluble, preventing precipitation on the resin. peptide.com | |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble reagent and byproduct, allowing for easy removal by aqueous extraction. peptide.com | |
| Phosphonium Salts | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | A highly effective reagent that minimizes racemization, but produces a carcinogenic byproduct. peptide.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A more reactive alternative to BOP. | |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective, especially for sterically hindered couplings like those involving N-methyl amino acids. peptide.com | |
| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A very common and efficient coupling reagent used in automated peptide synthesis. |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Reacts faster and with less epimerization than HBTU due to the presence of the 7-azabenzotriazole core. peptide.com |
The choice of coupling reagent often depends on the specific substrates, particularly if they are sterically hindered or prone to racemization. rsc.org Additives like 1-hydroxybenzotriazole (HOBt) are frequently used with carbodiimides to suppress side reactions and minimize the loss of chiral integrity. peptide.com
Precursor for Novel Nitrogen-Containing Heterocyclic Systems
Amino acids are fundamental starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds due to the presence of both an amine and a carboxylic acid group, which can participate in various cyclization reactions. nih.govrdd.edu.iq The synthesis of new quinazoline derivatives, for instance, often utilizes amino acids to construct fused heterocyclic systems of potential biological interest. nih.gov These varied structures are of significant interest in medicinal chemistry, as heterocyclic compounds form the core of more than 90% of new drugs. iajps.com
The general strategy involves activating the carboxylic acid moiety of the amino acid and reacting it with a suitable nucleophile, or utilizing the amine group to react with an electrophilic partner, leading to the formation of new ring systems. For example, 3-aminoquinazolinone derivatives, which can be synthesized from amino acids, serve as versatile intermediates. nih.gov These intermediates can then undergo further reactions to yield larger, fused heterocyclic systems. The reaction of these 3-aminoquinazolinones with various reagents can lead to the formation of triazinoquinazolinones (a six-membered ring fused to the quinazoline), triazepinoquinazolinones (a seven-membered ring), and triazocinoquinazolinones (an eight-membered ring). nih.gov
The synthesis of these complex heterocyclic systems often proceeds through a series of steps, such as the condensation of the aminoquinazolinone with an aldehyde to form a Schiff's base, followed by an intramolecular nucleophilic addition and subsequent elimination to furnish the final fused ring system. nih.gov The specific amino acid used as the starting material introduces a substituent onto the heterocyclic core, allowing for the systematic modification of the final molecule's properties. The use of an optically pure amino acid like this compound can introduce a specific stereocenter into the final heterocyclic product.
Table 1: Examples of Heterocyclic Systems Derived from Amino Acid Precursors
| Precursor Class | Reagents | Resulting Heterocyclic System | Ring Size of Fused System |
|---|---|---|---|
| 3-Aminoquinazolinones | Aldehydes, Dichloroethane | Triazinoquinazolinones | 6-membered |
| 3-Aminoquinazolinones | Phthalic anhydride, Aldehydes | Triazepinoquinazolinones | 7-membered |
Grafting onto Macromolecular Architectures (e.g., Dendrimers)
The well-defined structure of this compound makes it an excellent candidate for grafting onto the surface of macromolecular architectures, most notably dendrimers. nih.gov Dendrimers are highly branched, monodisperse macromolecules with a large number of surface functional groups, making them ideal scaffolds for various applications, including in materials science and biomedicine. nih.govacgpubs.orgmdpi.com The process of attaching molecules like Boc-protected amino acids to the periphery of a dendrimer allows for precise control over the surface chemistry and functionality of the resulting nanomaterial.
Dendrimer synthesis typically follows one of two main approaches: the divergent method, where the molecule grows outwards from a central core, or the convergent method, where dendritic fragments (dendrons) are synthesized first and then attached to a core molecule. nih.gov In both methods, Boc-protected amino acids can be introduced at the final stages to functionalize the surface. For example, hydroxyl-terminated polyester dendrimers, often based on a 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA) core, can be functionalized by esterification reactions with Boc-amino acids. acgpubs.orgresearchgate.netnih.gov Similarly, amino-terminated dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, can be functionalized via amide bond formation with the carboxylic acid group of the Boc-amino acid. chemrxiv.org
The grafting process involves coupling the carboxylic acid of this compound to the terminal functional groups (e.g., amines or hydroxyls) on the dendrimer surface. After the grafting reaction, the Boc protecting groups can be removed under acidic conditions (e.g., with trifluoroacetic acid) to expose the primary amine groups, yielding a polycationic dendrimer with a precisely controlled number of chiral amino acid residues on its surface. chemrxiv.orgnih.gov This functionalization strategy allows for the creation of complex, well-defined macromolecular structures where the properties are dictated by the chosen dendrimer generation and the nature of the grafted amino acid. mdpi.com
Table 2: Dendrimer Functionalization with Amino Acids
| Dendrimer Core | Synthesis Method | Peripheral Functional Group | Grafted Amino Acid Type | Resulting Surface |
|---|---|---|---|---|
| Ethylene diamine (PAMAM) | Divergent | Amine | Boc-protected amino acids | Chiral, Polycationic (after deprotection) |
| 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA) | Convergent/Divergent | Hydroxyl | Boc-protected amino acids | Chiral, Neutral (ester linkage) |
Exploitation of Stereochemical Configuration in Asymmetric Transformations
The fixed (S)-configuration at the α-carbon of this compound is a critical feature that is exploited in asymmetric transformations. In this context, the compound acts as a chiral building block, where its inherent stereochemistry is transferred to the product of a reaction, or as a chiral auxiliary, where it temporarily attaches to a substrate to direct the stereochemical outcome of a reaction before being cleaved.
Reactivity and Derivatization Studies of S 2 Boc Amino 2 Phenylpropanoic Acid
Selective Deprotection Strategies for the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to removal under specific acidic conditions. organic-chemistry.org
Acid-Mediated Deprotection (e.g., Trifluoroacetic Acid)
The removal of the Boc group from (S)-2-(Boc-amino)-2-phenylpropanoic acid is most commonly achieved through acid-mediated hydrolysis. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) are frequently employed, often in a solvent like dichloromethane (DCM). fishersci.co.ukcommonorganicchemistry.com The reaction is typically fast and proceeds at room temperature. fishersci.co.uk
The mechanism of TFA-mediated deprotection involves several key steps: commonorganicchemistry.com
Protonation of the carbamate oxygen by TFA.
Cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
The tert-butyl cation can be quenched by a scavenger, deprotonate to form isobutylene gas, or polymerize. commonorganicchemistry.com
The carbamic acid intermediate is unstable and readily undergoes decarboxylation to release carbon dioxide. commonorganicchemistry.com
The final product is the protonated amine, obtained as its trifluoroacetate salt. commonorganicchemistry.com
Common conditions for this deprotection are presented in the table below.
| Reagent | Solvent | Temperature | Duration | Reference |
| 50% TFA | Dichloromethane (DCM) | Room Temperature | 30 minutes | chempep.com |
| 25% TFA | Dichloromethane (DCM) | Room Temperature | 2 hours | commonorganicchemistry.com |
| Neat TFA | Dichloromethane (DCM) | 0 °C to Room Temp | 1-2 hours | fishersci.co.ukcommonorganicchemistry.com |
| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate | Room Temperature | 2-12 hours | fishersci.co.ukreddit.com |
Reactivity of the Exposed Amine Post-Deprotection
Upon successful deprotection, the newly exposed primary amine of the resulting (S)-2-amino-2-phenylpropanoic acid becomes a nucleophilic site for a variety of subsequent chemical transformations. commonorganicchemistry.com This reactivity is fundamental to its use in peptide synthesis, where the free amine can participate in amide bond formation with an activated carboxylic acid of another amino acid. bachem.com The protonated amine salt resulting from acid-mediated deprotection is typically neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), prior to the coupling reaction to liberate the free amine.
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a key site for derivatization, allowing for the synthesis of esters and amides, which are pivotal in fields like medicinal chemistry and materials science.
Esterification Reactions for Diverse Applications
Esterification of the carboxylic acid can be accomplished through several methods. Standard conditions often involve reaction with an alcohol in the presence of a coupling agent and a catalyst. For instance, the Steglich esterification utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). reddit.com Another approach involves the use of alkyl halides with a base like potassium carbonate in a suitable solvent. researchgate.net These reactions convert the carboxylic acid into a variety of esters (e.g., methyl, ethyl, benzyl esters), which can serve as protecting groups or modulate the compound's biological activity. core.ac.uk
Amidation Reactions with Various Amines
The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is one of the most common transformations. This reaction typically requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. bachem.com A wide array of peptide coupling reagents has been developed for this purpose, offering high yields and minimizing side reactions like racemization. luxembourg-bio.compeptide.com
Commonly used coupling reagents are categorized into carbodiimides, phosphonium salts, and uronium/aminium salts, as detailed in the table below.
| Reagent Class | Examples | Common Additives |
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt |
| Phosphonium Salts | PyBOP, PyAOP | - |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU, COMU | DIEA, Collidine |
These reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) and a tertiary amine base, facilitate the efficient formation of a stable amide linkage. bachem.compeptide.com
Transformations Involving the Phenyl Ring
The aromatic phenyl ring of this compound, while generally stable, can undergo electrophilic aromatic substitution reactions. These transformations allow for the introduction of various functional groups onto the ring, thereby modifying the molecule's steric and electronic properties. For instance, derivatives of the related compound phenylalanine can be synthesized with substituents such as selenocyanate (-SeCN), seleninic acid (-SeO2H), or selenol (-SeH) on the para position of the phenyl ring, starting from 4'-aminophenylalanine. researchgate.netnih.gov Such modifications are achieved through reactions like diazotization followed by nucleophilic substitution. researchgate.netnih.gov These derivatizations can be crucial for developing analogs with altered biological activities or for introducing probes for biochemical studies. rsc.org
Derivatization for Analytical and Functional Purposes
Derivatization, the process of chemically modifying a compound to enhance its properties for a specific application, is a crucial tool in the analysis and functional study of amino acids like this compound. These modifications can facilitate chiral separation or introduce functionalities that allow the molecule to be used as a probe in biochemical systems.
Preparation of Diastereomers for Chiral Resolution
The separation of enantiomers, or chiral resolution, is often a challenging analytical task. A common and effective strategy involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
For an amino acid like this compound, the primary amine group, once deprotected, or the carboxylic acid group can serve as a handle for derivatization. A widely used class of CDAs for amino acids is Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide, commonly known as Marfey's reagent (FDAA), and its analogues like Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA). mdpi.com The reaction of the deprotected amino group of the target molecule with Marfey's reagent would yield diastereomeric amides.
Table 1: Common Chiral Derivatizing Agents for Amino Acids
| Chiral Derivatizing Agent (CDA) | Reactive Functional Group on Amino Acid | Resulting Diastereomer |
| Marfey's Reagent (FDAA) | Amine | Amide |
| Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA) | Amine | Amide |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Amine | Carbamate |
| (S)-(-)-α-Methylbenzylamine | Carboxylic Acid | Amide |
The resulting diastereomers of the derivatized this compound could then be separated on a standard achiral stationary phase, and the ratio of the enantiomers in the original sample can be determined by quantifying the peak areas of the separated diastereomers.
Synthesis of Conjugates for Biochemical Studies
To investigate the biological role and interactions of this compound, it can be conjugated to various reporter molecules, such as fluorescent tags or biotin. These conjugates can then be used in a variety of biochemical assays, including fluorescence microscopy, flow cytometry, and affinity purification.
The synthesis of such conjugates typically involves the activation of the carboxylic acid group of this compound, followed by reaction with an amine-containing reporter molecule. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) to form a more stable active ester.
For example, to synthesize a fluorescent conjugate, this compound could be reacted with an amine-functionalized fluorophore, such as 5-(aminomethyl)fluorescein. The general reaction scheme would be as follows:
Activation of the carboxylic acid of this compound with EDC and NHS.
Reaction of the activated ester with the amine group of the fluorophore to form a stable amide bond.
Table 2: Examples of Reporter Molecules for Conjugation
| Reporter Molecule Class | Specific Example | Intended Biochemical Application |
| Fluorescent Dyes | Fluorescein, Rhodamine | Fluorescence imaging, Flow cytometry |
| Biotinylation Reagents | Biotin-amine | Affinity purification, Western blotting |
| Photoreactive Groups | Benzophenone | Photo-affinity labeling to identify binding partners |
The resulting conjugate would retain the core structure of this compound while being detectable through its fluorescent properties, enabling the study of its localization and interactions within a biological system.
Structural Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to verifying the identity and structure of (S)-2-(Boc-amino)-2-phenylpropanoic acid. Through the interaction of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about its atomic arrangement and chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive structural confirmation.
In a typical ¹H NMR spectrum, distinct signals corresponding to each unique proton environment are observed. The tert-butyl group of the Boc protector gives rise to a characteristic singlet, typically integrating to nine protons, in the upfield region of the spectrum. The protons of the phenyl group appear as a multiplet in the aromatic region. The methyl group at the α-carbon presents as a singlet. The NH proton of the carbamate linkage often appears as a broad singlet, and its chemical shift can be concentration-dependent.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. Key resonances include those for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary α-carbon, the carbons of the phenyl ring, the methyl group, and the characteristic carbons of the tert-butyl group.
Table 1: Representative NMR Spectral Data for this compound Analogs
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| C(CH₃)₃ (Boc) | ~1.40 (s, 9H) | ~28.5 |
| C(CH₃)₃ (Boc) | - | ~80.0 |
| α-CH₃ | ~1.5-1.7 (s, 3H) | ~22-24 |
| Phenyl-H | ~7.20-7.45 (m, 5H) | ~125-138 |
| NH | ~5.1-5.4 (br s, 1H) | - |
| COOH | Variable (br s, 1H) | - |
| C=O (Carbamate) | - | ~155.0 |
| C=O (Acid) | - | ~174-176 |
| α-C | - | ~62-66 |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be observed as a pseudomolecular ion, such as the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.
The fragmentation pattern in tandem MS (MS/MS) experiments is characteristic of the Boc-protecting group, which readily loses fragments corresponding to isobutylene (56 Da) or the entire tert-butyl group. Other significant fragments arise from the loss of the carboxylic acid group. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition with high accuracy, confirming the molecular formula.
Table 2: Expected Mass Spectrometry Data for this compound (C₁₅H₂₁NO₄)
| Ion | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecule | 280.15 |
| [M+Na]⁺ | Sodiated Adduct | 302.13 |
| [M-C₄H₈+H]⁺ | Loss of isobutylene | 224.09 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
A very broad absorption band is typically observed in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. The carbonyl (C=O) stretching vibrations are particularly diagnostic. Two distinct C=O bands are expected: one for the carbamate of the Boc group appearing around 1680-1730 cm⁻¹, and another for the carboxylic acid, typically around 1700-1725 cm⁻¹. The N-H stretch of the carbamate is usually observed around 3300-3500 cm⁻¹.
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (Broad) |
| N-H (Carbamate) | Stretching | 3300-3500 |
| C-H (Aromatic/Aliphatic) | Stretching | 2850-3100 |
| C=O (Carbamate) | Stretching | 1680-1730 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C=C (Aromatic) | Stretching | 1450-1600 |
Chromatographic Analysis for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for assessing the purity of this compound, separating it from any synthetic byproducts, and, crucially, for determining its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of non-volatile organic compounds. For N-Boc protected amino acids, reversed-phase HPLC (RP-HPLC) is commonly used.
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, frequently with an acid modifier such as trifluoroacetic acid (TFA) or formic acid. The compound is detected using a UV detector, typically at a wavelength where the phenyl group absorbs, such as 214 nm or 254 nm. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Table 4: Typical RP-HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | 25 °C |
Chiral Stationary Phases (CSPs) for Enantiomeric Purity Assessment
Determining the enantiomeric excess (e.e.) is critical for a chiral compound. This is achieved using chiral HPLC, which employs a Chiral Stationary Phase (CSP). These phases are designed to interact differently with the two enantiomers, leading to their separation. mdpi.com
For N-protected amino acids, polysaccharide-based CSPs are highly effective. sigmaaldrich.com Columns with chiral selectors such as amylose or cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) immobilized on a silica support are widely used. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, have also proven to be very effective for resolving the enantiomers of N-blocked amino acids. researchgate.net
The separation can be performed in either normal-phase (e.g., hexane/isopropanol) or reversed-phase modes, depending on the specific CSP and analyte. The enantiomeric excess is determined by comparing the peak areas of the (S)-enantiomer and the undesired (R)-enantiomer.
Table 5: Common Chiral Stationary Phases for N-Boc Amino Acid Separation
| CSP Class | Example Commercial Column Name | Typical Mobile Phase Mode |
|---|---|---|
| Polysaccharide-based | Chiralpak IA, Chiralcel OD | Normal Phase (Hexane/Alcohol) or Reversed Phase |
| Macrocyclic Glycopeptide | CHIROBIOTIC T, CHIROBIOTIC V | Reversed Phase or Polar Organic Mode |
Crystallographic Analysis for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules and for elucidating their three-dimensional arrangement in the solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a complete and detailed picture of the molecule's structure.
For a chiral compound such as this compound, single-crystal X-ray diffraction analysis is indispensable for confirming the spatial orientation of the substituents around the stereocenter. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The intensity and geometry of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice.
The determination of the absolute configuration is often achieved through the anomalous dispersion of X-rays by the atoms in the crystal. This effect allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned absolute stereochemistry. A Flack parameter close to zero for a given enantiomer confirms its absolute configuration.
While specific crystallographic data for this compound is not publicly available in crystallographic databases as of the latest search, a typical crystallographic study would yield the parameters detailed in the following representative table. This data would be crucial for understanding the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding, which are vital for its physical and chemical properties.
Representative Crystallographic Data Table
| Parameter | Example Value | Description |
| Chemical Formula | C14H19NO4 | The elemental composition of the molecule. |
| Formula Weight | 265.31 | The mass of one mole of the compound. |
| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P212121 | The space group provides a detailed description of the symmetry of the crystal. |
| a (Å) | 10.123 | The length of the 'a' axis of the unit cell. |
| b (Å) | 12.456 | The length of the 'b' axis of the unit cell. |
| c (Å) | 15.789 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 90 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1987.6 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) (g/cm³) | 1.456 | The calculated density of the crystal. |
| Flack Parameter | 0.05(3) | A value close to 0 confirms the absolute configuration. |
The solid-state structure, as revealed by crystallographic analysis, also provides insights into the packing of the molecules in the crystal lattice. This includes the identification of intermolecular hydrogen bonds, which can significantly influence the compound's melting point, solubility, and stability. For this compound, the carboxylic acid and the Boc-protected amino group are potential sites for hydrogen bonding, which would play a key role in defining its supramolecular architecture.
Computational and Theoretical Investigations
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a fundamental computational method used to determine the optimized geometry and electronic properties of molecules. nih.gov For (S)-2-(Boc-amino)-2-phenylpropanoic acid, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(2d,p), can predict its most stable three-dimensional structure. vjst.vnresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.net
Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. Other electronic descriptors such as ionization potential, electron affinity, and chemical hardness can also be derived from DFT calculations, offering a comprehensive picture of the molecule's electronic behavior. nih.govmdpi.com
Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data is illustrative of typical results from DFT calculations and is based on methodologies described in the cited literature.)
| Parameter | Value | Unit | Significance |
|---|---|---|---|
| Total Energy | -975.123 | Hartrees | Ground state energy of the optimized geometry |
| HOMO Energy | -6.8 | eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -0.5 | eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 6.3 | eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 | Debye | Measure of the molecule's overall polarity |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvents. nih.gov For this compound, MD simulations can reveal its preferred conformations in different environments, such as in a vacuum or in aqueous solution. nih.gov
The presence of a solvent like water can significantly influence the molecule's conformational preferences. nih.gov Water molecules can form hydrogen bonds and create bridges between different functional groups within the molecule, stabilizing certain conformations over others that might be preferred in the gas phase. nih.gov MD simulations can track these interactions and provide a detailed picture of the solvation structure and its role in conformational changes. nih.gov By analyzing the simulation trajectories, researchers can identify the most populated conformational states and the energetic barriers between them. This information is crucial for understanding how the molecule behaves in a biological context.
Table 2: Illustrative Conformational Analysis Data from MD Simulations (Note: This table is a hypothetical representation based on descriptors used in MD studies of similar molecules. nih.gov)
| Descriptor | Value (kcal/mol) | Description |
|---|---|---|
| Interaction Energy (Molecule-Solvent) | -25.5 | Represents the energetic favorability of the molecule's interaction with the surrounding solvent. |
| Conformational Energy (SELF) | 2.1 | The internal energy of the molecule relative to its lowest-energy conformation observed during the simulation. |
| Solvation Free Energy | -15.8 | The free energy change associated with transferring the molecule from a vacuum to the solvent. |
Docking Studies to Predict Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov For this compound, docking studies can be used to investigate its potential interactions with biological targets, such as proteins or enzymes.
These simulations place the ligand (this compound) into the binding site of a receptor and evaluate the binding affinity using a scoring function. The results can identify the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov For example, a docking study could predict how the phenyl group, the carboxylic acid, and the Boc-protecting group of the molecule interact with specific amino acid residues in a protein's active site. nih.gov This information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's biological activity.
Table 3: Hypothetical Docking Results for this compound with a Target Protein (Note: The data presented is for illustrative purposes.)
| Parameter | Result |
|---|---|
| Binding Affinity | -8.2 kcal/mol |
| Predicted Binding Site | Sudlow's Site I of Human Serum Albumin |
| Key Interacting Residues | Tyr150, Arg222, His242 |
| Types of Interactions | Hydrogen bond with Arg222, Pi-stacking with Tyr150, Hydrophobic interactions |
Quantum Mechanical Computations in Stereoselectivity Studies
Quantum mechanical (QM) computations are essential for understanding and predicting stereoselectivity in chemical reactions and interactions. The stereochemistry of this compound is a defining feature, and QM methods can elucidate the energetic differences that govern its interactions with other chiral molecules.
In the context of chiral chromatography, for instance, QM calculations can help explain why one stereoisomer interacts more strongly with a chiral stationary phase than another. nih.gov By modeling the diastereomeric complexes formed between the analyte and the chiral selector, QM can compute the interaction energies with high accuracy. These calculations can reveal the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that are responsible for the observed stereorecognition. nih.gov This understanding is crucial for the development and optimization of methods for enantiomeric separation.
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Pathways
The increasing emphasis on green chemistry is steering research towards more environmentally benign and efficient methods for synthesizing chiral building blocks like (S)-2-(Boc-amino)-2-phenylpropanoic acid. Traditional synthetic routes often rely on hazardous reagents and generate substantial waste, prompting the development of sustainable alternatives.
Future research is focused on several key areas:
Aqueous Synthesis: Moving away from toxic organic solvents to water is a primary goal. nih.gov Strategies such as aqueous solid-phase peptide synthesis (ASPPS), which utilizes water-compatible protecting groups, are gaining traction. nih.gov Another promising approach is the catalyst-free synthesis of amino acid derivatives in aqueous media, which offers high atom economy and produces minimal non-toxic waste. researchgate.net
Greener Reagents and Catalysts: The classic method for Boc protection often involves reagents that are being replaced by greener alternatives. researchgate.net For instance, dimethyl carbonate (DMC) is being explored as a green methylating and carbonylating agent, replacing hazardous materials like phosgene (B1210022) derivatives and methyl halides. researchgate.net
Flow Chemistry: Continuous flow synthesis presents an opportunity to improve safety, efficiency, and scalability. This technology allows for precise control over reaction parameters, minimizes the handling of hazardous intermediates, and can lead to higher yields and purity compared to batch processes.
Biocatalysis: The use of enzymes for the synthesis and resolution of amino acids is a rapidly growing field. Enzymes operate under mild conditions, exhibit high stereoselectivity, and are biodegradable, aligning perfectly with the principles of green chemistry. Research into novel enzymes capable of synthesizing sterically hindered α,α-disubstituted amino acids is an active area of investigation.
A comparative overview of traditional versus emerging sustainable methods is presented below.
| Feature | Traditional Synthetic Methods | Novel Sustainable Pathways |
| Solvent | Often uses hazardous organic solvents | Prioritizes water or recyclable solvents like ionic liquids. nih.govnih.gov |
| Reagents | May involve toxic and wasteful reagents | Employs greener reagents like dimethyl carbonate (DMC). researchgate.net |
| Catalysis | Can rely on heavy metal catalysts | Focuses on biocatalysis, organocatalysis, and catalyst-free systems. researchgate.net |
| Process | Typically batch processing | Explores continuous flow chemistry for improved efficiency and safety. |
| Waste | Generates significant chemical waste | Aims for high atom economy and minimal, non-toxic waste. researchgate.net |
Exploration of Advanced Catalytic Systems for Enhanced Enantioselectivity
The absolute configuration of this compound is critical for its biological activity. Therefore, achieving high enantioselectivity in its synthesis is paramount. While classical resolution methods exist, the development of catalytic asymmetric syntheses is a major research focus, as it is more efficient and economical. nih.gov
Emerging research in this domain includes:
Synergistic Catalysis: Combining two or more catalysts to achieve a transformation that is not possible with a single catalyst is a powerful strategy. For instance, dual Cu/Ir catalysis has been successfully used for the stereodivergent α-allylation of aldimine esters, enabling the synthesis of nonproteinogenic α-amino acids with high stereocontrol. acs.org This approach allows for the preparation of all four possible stereoisomers from the same starting materials simply by changing the chirality of the catalysts. acs.org
Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Chiral phosphoric acids, for example, have been used in cooperative catalysis with achiral dirhodium(II) complexes to achieve highly enantioselective N-H insertion reactions. rsc.org Similarly, Cinchona alkaloid-derived phase-transfer catalysts have shown high stereocontrol in the asymmetric alkylation of glycine (B1666218) imines. researchgate.net
Novel Metal-Ligand Complexes: Research continues to uncover new chiral ligands that, when complexed with metals, can catalyze reactions with exceptional enantioselectivity. Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts have proven effective in the asymmetric α-halogenation of isoxazolidin-5-ones, a key step toward α-aryl-β2,2-amino acid derivatives. nih.gov Copper-catalyzed systems are also being developed for the asymmetric addition of various reagents to imines, providing access to a range of chiral amines. nih.gov
The table below summarizes some advanced catalytic systems being explored.
| Catalytic System | Reaction Type | Key Advantages |
| Synergistic Cu/Ir Catalysis | Stereodivergent α-allylation | Access to all four stereoisomers with high stereoselectivity. acs.org |
| Chiral Spiro Phosphoric Acids | N-H Insertion | High yields and excellent enantioselectivity under mild conditions. rsc.org |
| Chiral Phase-Transfer Catalysts | Asymmetric Alkylation | High stereocontrol in the synthesis of α-amino acid esters. researchgate.net |
| (S)-Oxazaborolidine Catalyst | Enantioselective Ketone Reduction | Broad scope and simple application for synthesizing various α-amino acids. organic-chemistry.org |
| N-Heterocyclic Carbene-Iridium Complexes | Asymmetric Addition of Acetonitrile | Enantioselective synthesis of α,α-disubstituted α-amino acids. rsc.org |
Integration into Complex Supramolecular Architectures and Materials Science
The rigid structure of this compound makes it an attractive component for the construction of well-defined, ordered structures in materials science and supramolecular chemistry.
Future applications in this area are envisioned to be:
Peptide Nanomaterials: The conformationally constrained nature of α,α-disubstituted amino acids can be exploited to direct the self-assembly of peptides into specific nanostructures, such as nanotubes, nanofibers, and hydrogels. These materials have potential applications in drug delivery, tissue engineering, and as scaffolds for catalysis.
Chiral Materials: Incorporating chiral units like this compound into polymers or onto surfaces can create chiral materials. For example, chiral graphene-based membranes are being developed for enantioselective separation. rsc.org These materials could be used for chiral separations, asymmetric catalysis, and in chiroptical devices.
Functional Ionic Liquids: Boc-protected amino acids can be converted into ionic liquids (Boc-AAILs). nih.govrsc.org These compounds combine the chirality and functionality of the amino acid with the unique properties of ionic liquids, such as low vapor pressure and high thermal stability. They have potential applications as chiral solvents, catalysts, and in electrochemical devices. mdpi.com
Foldamers: Oligomers of α,α-disubstituted amino acids can adopt stable, predictable secondary structures (foldamers), such as helices. nih.gov By controlling the sequence and chirality of the monomers, it is possible to design molecules that mimic the structure and function of natural proteins, leading to applications in catalysis and molecular recognition.
Synergistic Approaches with High-Throughput Screening in Chemical Discovery
The discovery of new applications for this compound and its derivatives can be greatly accelerated by combining synthetic efforts with high-throughput screening (HTS) techniques. This synergy allows for the rapid evaluation of large libraries of compounds for desired properties.
Key aspects of this synergistic approach include:
Library Synthesis: Parallel synthesis techniques can be used to create large libraries of peptides or small molecules incorporating this compound. The focus is on creating structural diversity to explore a wider chemical space.
HTS for Biological Activity: Pharmaceutical companies are increasingly investing in HTS libraries rich in saturated and chiral building blocks to improve hit-to-lead optimization. nih.gov These libraries can be screened against a multitude of biological targets (e.g., enzymes, receptors) to identify new drug candidates.
Screening for Material Properties: HTS methods are not limited to biology. They can be adapted to screen for desired material properties, such as catalytic activity, self-assembly behavior, or chiroptical response. Microfluidic devices, for instance, offer a platform for the rapid, low-volume screening of chiral compounds. nih.gov
Data-Driven Discovery: The vast amount of data generated from HTS can be analyzed using machine learning and artificial intelligence to identify structure-activity relationships (SAR). This knowledge can then guide the design of the next generation of compounds with improved properties, creating an efficient cycle of design, synthesis, and testing.
| Component | Role in Chemical Discovery |
| This compound | A key chiral building block for generating structurally diverse and 3D-rich compound libraries. nih.govenamine.net |
| Parallel Synthesis | Enables the rapid production of large numbers of distinct compounds for screening. researchgate.net |
| High-Throughput Screening (HTS) | Allows for the rapid testing of compound libraries against biological or material targets. nih.govresearchgate.net |
| Data Analysis & Machine Learning | Identifies structure-activity relationships to guide the design of new and improved molecules. |
Q & A
Q. What are standard synthetic protocols for preparing (S)-2-(Boc-amino)-2-phenylpropanoic acid?
Methodological Answer: The synthesis typically involves three key steps:
Boc Protection : The amine group of the starting amino acid (e.g., L-phenylalanine derivative) is protected using Boc anhydride in a basic solvent like THF or DCM .
Coupling Reaction : The Boc-protected intermediate undergoes coupling with phenyl groups using reagents such as HATU or EDC, often in the presence of DMAP to enhance reaction efficiency .
Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), followed by neutralization and purification via recrystallization or preparative HPLC .
Q. Example Protocol Table
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| Boc Protection | Boc anhydride, THF, 0°C → RT, 2h | Amine protection | ~85% | |
| Coupling | HATU, DIPEA, DCM, RT, 12h | Peptide bond formation | ~70% | |
| Deprotection | TFA:DCM (1:1), 1h → HCl neutralization | Boc removal | ~90% |
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- NMR : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and phenyl protons (δ ~7.2–7.4 ppm). The α-proton adjacent to the Boc group appears as a doublet (δ ~4.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] = calculated for CHNO) .
- Chiral HPLC : Enantiomeric purity is confirmed using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How can researchers mitigate racemization during synthesis to ensure stereochemical purity?
Methodological Answer: Racemization often occurs during coupling or acidic deprotection. Strategies include:
- Low-Temperature Coupling : Performing reactions at 0–4°C minimizes base-induced racemization .
- Mild Deprotection : Using TFA instead of HCl reduces acid-catalyzed racemization. Neutralization with cold NaHCO further stabilizes the product .
- Chiral Validation : Regular chiral HPLC or polarimetry checks ensure >99% enantiomeric excess (ee) .
Q. What are the stability profiles of this compound under varying conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 150°C; store at –20°C in desiccated conditions .
- pH Sensitivity : Stable at pH 4–6. Hydrolysis occurs in strong acids (pH < 2) or bases (pH > 10), releasing phenylpropanoic acid .
- Light Sensitivity : UV exposure degrades the Boc group; amber glassware is recommended .
Q. How is this compound applied in drug design and pharmacokinetic studies?
Methodological Answer:
- Prodrug Synthesis : The Boc group enhances solubility for in vivo studies. Post-administration, enzymatic cleavage releases the active amine .
- Peptide Mimetics : Used as a building block in non-natural amino acid scaffolds for targeting enzyme active sites (e.g., kinase inhibitors) .
Q. Example Application Table
| Application | Method | Outcome | Reference |
|---|---|---|---|
| Prodrug Delivery | Boc deprotection in rat plasma | 80% release after 6h | |
| Enzyme Inhibition | IC assay with Boc-protected analog | IC = 12 nM |
Q. What analytical methods resolve contradictions in purity assessments between HPLC and NMR?
Methodological Answer:
Q. What are best practices for safe handling in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles .
- Engineering Controls : Conduct reactions in fume hoods with airflow >0.5 m/s to limit airborne exposure .
- Waste Management : Quench residual TFA with NaHCO before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
